4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21-15-26(23(30)27(21)19-8-9-19)18-10-12-25(13-11-18)22(29)24-14-17-6-3-5-16-4-1-2-7-20(16)17/h1-7,18-19H,8-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXWDFORPJKVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.41 g/mol. The structure includes a piperidine ring, an imidazolidine moiety, and a naphthalene group, which are significant for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.41 g/mol |
| Key Functional Groups | Piperidine, Imidazolidine, Carboxamide |
Anticonvulsant Activity
Research indicates that compounds similar to This compound exhibit significant anticonvulsant properties. For example, related compounds have shown efficacy in the maximal electroshock (MES) test with an effective dose (ED50) of 5.29 mg/kg, suggesting their potential utility in treating epilepsy and seizure disorders .
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems. It is hypothesized that the piperidine ring interacts with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways. This interaction could lead to alterations in neuronal excitability and neurotransmission.
Antiviral Activity
In studies focusing on antiviral properties, derivatives of piperidine-based compounds have demonstrated inhibitory effects against HIV-1. For instance, certain synthesized compounds showed IC₅₀ values comparable to established antiviral agents like maraviroc . This suggests that the compound may also have potential applications in antiviral therapies.
Study 1: Anticonvulsant Efficacy
A study conducted on related compounds revealed that modifications in the imidazolidine structure significantly enhanced anticonvulsant activity. The study utilized various animal models to assess the efficacy of these compounds in preventing seizures induced by electrical stimulation .
Study 2: Antiviral Properties
Another research effort focused on synthesizing piperidine derivatives for their antiviral properties against HIV. The results indicated that specific modifications led to increased potency against CCR5 receptors, which are crucial for HIV entry into host cells . The findings from this study may provide insights into developing new therapeutic strategies for HIV treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
